3-(Benzyloxy)-2-methylpropan-1-ol

Description

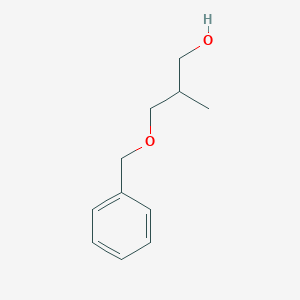

3-(Benzyloxy)-2-methylpropan-1-ol is a secondary alcohol featuring a benzyloxy group (–O–CH₂C₆H₅) attached to the third carbon of a propanol backbone and a methyl group (–CH₃) on the second carbon. The benzyloxy group confers hydrophobicity and stability under basic conditions, while the hydroxyl group enables derivatization for downstream applications.

Properties

IUPAC Name |

2-methyl-3-phenylmethoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGRZOWQXYGMVQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00972278 | |

| Record name | 3-(Benzyloxy)-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56850-59-0 | |

| Record name | 3-(Benzyloxy)-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00972278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-methylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of benzyl bromide with 3-hydroxy-2-methylpropan-1-ol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the benzyl bromide, resulting in the formation of the benzyloxy group.

Another method involves the use of benzyl chloride and 3-hydroxy-2-methylpropan-1-ol in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as phase-transfer catalysts can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-methylpropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The benzyloxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in reflux conditions.

Major Products Formed

Oxidation: 3-(Benzyloxy)-2-methylpropanal or 3-(Benzyloxy)-2-methylpropanoic acid.

Reduction: 3-hydroxy-2-methylpropan-1-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-2-methylpropan-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its benzyloxy group can serve as a protecting group for hydroxyl functionalities during multi-step syntheses.

Biology: It can be used in the study of enzyme-catalyzed reactions involving alcohols and ethers.

Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-methylpropan-1-ol depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons to the oxidizing agent. In reduction reactions, the benzyloxy group is converted to a hydroxyl group through the transfer of electrons from the reducing agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, functional, and application-based differences between 3-(Benzyloxy)-2-methylpropan-1-ol and related compounds (data inferred from analogs in the evidence):

Structural and Functional Differences

- In contrast, the benzyloxy group in this compound offers steric bulk and hydrolytic stability. The isopropylamino group in (S)-1-(p-(Benzyloxy)phenoxy)-3-(isopropylamino)propan-2-ol provides basicity (pKa ~10–11), enabling salt formation (e.g., dihydrochloride derivatives, as seen in ) and improving water solubility .

- Stereochemical Considerations: Chiral centers in compounds like (S)-1-(p-(Benzyloxy)phenoxy)-3-(isopropylamino)propan-2-ol necessitate enantioselective synthesis for pharmaceutical applications, whereas non-chiral analogs (e.g., 3-(Benzyloxy)-2,2-dimethylpropan-1-ol) simplify synthetic workflows .

Physicochemical Properties

- Molecular Weight and Solubility :

- The dimethyl substitution in 3-(Benzyloxy)-2,2-dimethylpropan-1-ol increases hydrophobicity (MW 194.27) compared to the hypothetical 2-methyl variant (MW ~180.24), reducing aqueous solubility but enhancing compatibility with organic solvents .

- The methylenedioxy ring in 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol (MW 180.20) improves membrane permeability, a critical factor in central nervous system drug penetration .

Research and Industrial Relevance

- Pharmaceutical Intermediates: Benzyloxy-containing compounds like those in and are frequently used to protect hydroxyl groups during multistep syntheses. For example, (S)-1-(p-(Benzyloxy)phenoxy)-3-(isopropylamino)propan-2-ol may serve as a precursor to beta-blockers or adrenergic agonists . Impurities such as 1,3-Bis[(1-methylethyl)amino]propan-2-ol Dihydrochloride (CAS 73313-36-7, ) highlight the need for rigorous quality control in benzyloxy-derived APIs .

Bioactivity :

- The benzothiazole moiety in 3-Benzothiazol-2-yl-3-methoxy-propan-1-ol is associated with antimicrobial and antitumor activity, though specific data for this compound remain unexplored .

Biological Activity

3-(Benzyloxy)-2-methylpropan-1-ol, also known as a benzyloxy derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula CHO and is characterized by a benzyloxy group attached to a branched alcohol. The compound's structure can be represented as follows:

This compound is a versatile building block in organic synthesis, particularly in the development of biologically active molecules.

Synthesis

The synthesis of this compound typically involves the alkylation of 2-methylpropan-1-ol with benzyl bromide under basic conditions. The reaction can be summarized as follows:

- Starting Materials : 2-methylpropan-1-ol and benzyl bromide.

- Reagents : A strong base such as sodium hydride (NaH) or potassium carbonate (KCO).

- Reaction Conditions : The reaction is usually conducted in an anhydrous solvent like dimethylformamide (DMF) at elevated temperatures.

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of A549 lung cancer cells with an IC value in the low micromolar range, indicating potent anticancer activity .

The mechanism by which this compound exerts its anticancer effects may involve:

- Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, thereby inhibiting cell division.

Data Table: Biological Activity Summary

| Biological Activity | Test System | IC (µM) | Reference |

|---|---|---|---|

| Cytotoxicity | A549 cells | 5.0 | |

| Antiproliferative | MCF7 breast cancer cells | 6.5 | |

| Apoptosis Induction | HeLa cells | Not specified |

Case Study 1: Cytotoxicity Evaluation

In a controlled study, researchers evaluated the cytotoxic effects of this compound on A549 lung cancer cells using the MTS assay. The results demonstrated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 5 µM. This study highlights the potential of this compound as a lead for further anticancer drug development .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of how this compound induces apoptosis in cancer cells. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicative of apoptosis. Additionally, Western blot analysis showed upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, further supporting its role as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.